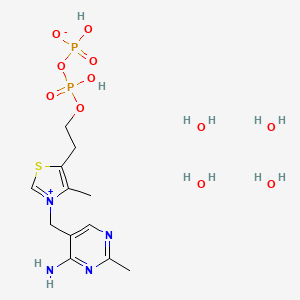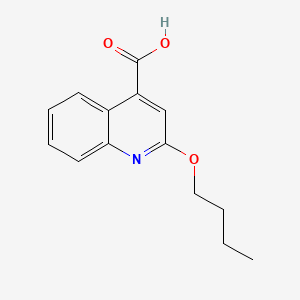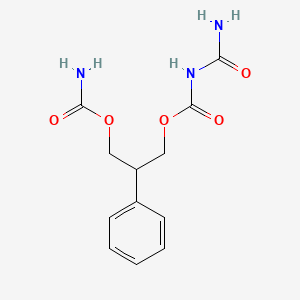
Cocarboxylase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cocarboxylase, also known as Thiamine pyrophosphate (TPP or ThPP), or Thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions .
Synthesis Analysis
This compound is synthesized enzymatically from thiamine monophosphate in the presence of ATP and Mg2+ . The process has been studied extensively, and it has been found that the synthesis includes two stages – preparation of polyphosphoric acid (phosphorylating agent) and phosphorylation of thiamine chloride .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N4O7P2S. It has an average mass of 424.306 Da and a monoisotopic mass of 424.037140 Da .
Chemical Reactions Analysis
Biotin-dependent carboxylases, which include this compound, have two distinct enzymatic activities and catalyze their reactions in two steps. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor .
Physical and Chemical Properties Analysis
This compound has 11 H bond acceptors and 5 H bond donors. It has 8 freely rotating bonds. Its polar surface area is 220 Å2 .
Scientific Research Applications
Cardiovascular Health : A study conducted on dogs with experimentally induced myocardial infarction showed that cocarboxylase treatment resulted in beneficial hemodynamic changes, indicating potential benefits for ischemic myocardial conditions due to its favorable systemic effects (Larrieu et al., 1987).
Parenteral Nutrition Stability : Research investigating the stability of this compound in parenteral nutrition mixtures found that it remains relatively stable over extended storage periods. This is crucial for its use in vitamin B1 supplementation in multivitamin additives for parenteral nutrition (Allwood & Martin, 1998).
Treatment in Septic Shock : In a study on dogs subjected to experimental septic shock, this compound treatment showed improvements in both hemodynamic variables and metabolic function, suggesting its potential use in managing septic shock conditions (Lindenbaum et al., 1989).
Radiobiology Research : this compound has been studied in the context of radiobiology, specifically regarding the action of X-rays and free radicals on substances present in living cells (Ebert & Swallow, 1957).
Agricultural Applications : A study on broiler chickens supplemented with this compound showed improved growth performance and blood glucose regulation, suggesting its potential application in poultry nutrition (Rivera Torre et al., 2016).
Pediatric Health : Research on the this compound content in children's blood indicated a correlation with age and metabolic factors, highlighting its potential significance in pediatric health (Räihä & Forsander, 1953).
Hemorrhage and Anoxia Studies : A study conducted during the 1940s found that this compound dephosphorylation occurs in tissues during shock and anoxic anoxia, suggesting its involvement in these physiological states (Greig & Govier, 1943).
Biochemical Reactions and Mechanism of Action : Research into the mechanism of thiamine action, including its role in various biochemical reactions as this compound, sheds light on the complex biochemical pathways involving this compound (Breslow, 1962).
Ototoxicity Research : A study on the potential otoprotective properties of this compound in amikacin-induced ototoxicity in rabbits suggests its application in preventing auditory damage (Ischanova et al., 2019).
Mechanism of Action
Target of Action
Cocarboxylase tetrahydrate, also known as thiamine pyrophosphate (TPP), primarily targets enzymes involved in carbohydrate metabolism. Its main targets are the pyruvate dehydrogenase complex, the alpha-ketoglutarate dehydrogenase complex, and transketolase . These enzymes play crucial roles in the citric acid cycle and the pentose phosphate pathway, essential for energy production and biosynthesis.
Mode of Action
this compound acts as a coenzyme for its target enzymes. It binds to the active sites of these enzymes, facilitating the decarboxylation of alpha-keto acids and the transfer of two-carbon units. This interaction stabilizes reaction intermediates and enhances the catalytic efficiency of the enzymes . For example, in the pyruvate dehydrogenase complex, TPP helps convert pyruvate into acetyl-CoA, a critical step in cellular respiration.
Biochemical Pathways
This compound is involved in several key biochemical pathways:
- Pentose Phosphate Pathway: It functions in the transketolase reaction, which is crucial for nucleotide synthesis and the generation of NADPH .
- Branched-Chain Amino Acid Metabolism: It assists in the catabolism of branched-chain amino acids, providing energy and metabolic intermediates .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion: The compound and its metabolites are excreted primarily through the urine . These properties influence its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, this compound enhances the activity of its target enzymes, leading to increased production of ATP and other essential metabolites. At the cellular level, this results in improved energy metabolism, enhanced biosynthesis of nucleotides and fatty acids, and better overall cellular function . Clinically, it is used to treat conditions like diabetic coma, eclampsia, and neuritis, where enhanced metabolic function is beneficial .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
Biochemical Analysis
Biochemical Properties
Cocarboxylase Tetrahydrate plays a crucial role in several biochemical reactions. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . It interacts with enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .
Cellular Effects
This compound Tetrahydrate influences cell function by catalyzing several biochemical reactions. It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .
Molecular Mechanism
At the molecular level, this compound Tetrahydrate exerts its effects through binding interactions with biomolecules and enzyme activation. The thiazole ring of this compound Tetrahydrate, which contains nitrogen and sulfur, is the most commonly involved part of the molecule in reactions .
Metabolic Pathways
This compound Tetrahydrate is involved in several metabolic pathways, including the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex .
Transport and Distribution
This compound Tetrahydrate is transported and distributed within cells and tissues. The yeast ThPP carrier (Tpc1p), the human Tpc, and the Drosophila melanogaster have been identified as being responsible for the mitochondrial transport of this compound Tetrahydrate .
Subcellular Localization
This compound Tetrahydrate is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .
Properties
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLNRGPRQYTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O11P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68684-55-9 |
Source


|
| Record name | Cocarboxylase tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)



